molecular formula C8H14N2O B2758777 Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one CAS No. 1932367-57-1

Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one

Cat. No.: B2758777
CAS No.: 1932367-57-1
M. Wt: 154.213
InChI Key: WMDTZODKQITGAM-RQJHMYQMSA-N
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Description

Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted pyridine, under acidic or basic conditions to form the pyrrolopyridine core.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and achieve the octahydro configuration.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation step to ensure efficient reduction. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted pyrrolopyridines, ketones, alcohols, and carboxylic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one: Similar in structure but with a benzyl group instead of a methyl group.

    Rac-(3aR,7aS)-octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one: Contains an oxazolidine ring instead of a pyrrolopyridine ring.

Uniqueness

Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one is unique due to its specific substitution pattern and chiral centers, which confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(3aR,7aS)-5-methyl-2,3,3a,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-3-2-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDTZODKQITGAM-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2CNC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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